5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one
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Overview
Description
5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one is a chemical compound with the molecular formula C9H12O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 5th position and a ketone group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1,3-cyclohexanedione with suitable aldehydes or ketones can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1,2,3,5,6,7-hexahydro-4H-inden-4-one.
Reduction: Formation of 5-hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Similar structure but with additional methyl groups.
4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one: Similar core structure with different substituents
Uniqueness
5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
65743-03-5 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-hydroxy-1,2,3,5,6,7-hexahydroinden-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-5-4-6-2-1-3-7(6)9(8)11/h8,10H,1-5H2 |
InChI Key |
CSTLTHASVMURLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)C(CC2)O |
Origin of Product |
United States |
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